4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride
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Overview
Description
4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H17ClF3NS and a molecular weight of 263.75 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a trifluoropropylthio group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride typically involves the reaction of piperidine with 3,3,3-trifluoropropylthiol in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final conversion to the hydrochloride salt. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropylthio group can modulate the compound’s reactivity and binding affinity, influencing its biological and chemical properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine hydrochloride
- 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride
- Methyl 3,3,3-Trifluoropropionate
Uniqueness
4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride is unique due to the presence of the trifluoropropylthio group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(3,3,3-trifluoropropylsulfanylmethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NS.ClH/c10-9(11,12)3-6-14-7-8-1-4-13-5-2-8;/h8,13H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQYYURMJDKXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSCCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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